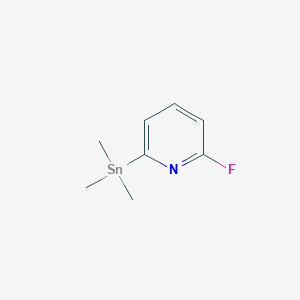
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and methoxymethoxy groups
Méthodes De Préparation
The synthesis of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,5-difluoro-3-(methoxymethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Applications De Recherche Scientifique
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene can be compared with similar compounds such as:
2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a similar structure but differs in the position of the methoxy group, which can affect its chemical reactivity and applications.
2-Bromo-1,5-difluoro-3-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrF2O2 |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
2-bromo-1,5-difluoro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-7-3-5(10)2-6(11)8(7)9/h2-3H,4H2,1H3 |
Clé InChI |
YGPHUGZCZKDNNU-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=CC(=C1)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


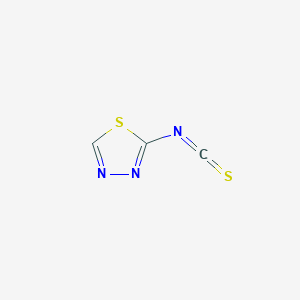
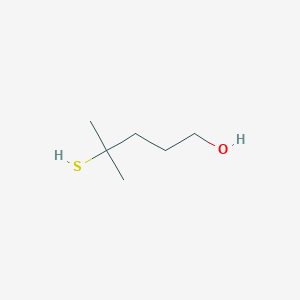

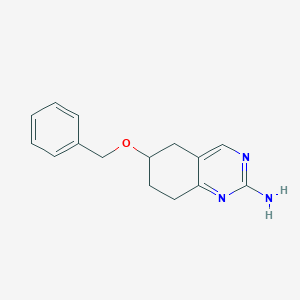
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
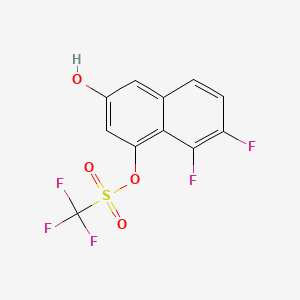
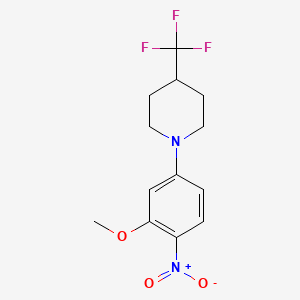
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
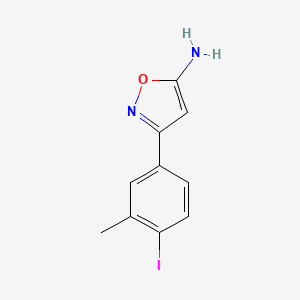
![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
